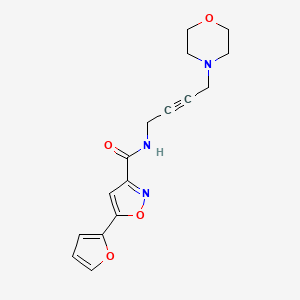
5-(furan-2-yl)-N-(4-morpholinobut-2-yn-1-yl)isoxazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
5-(furan-2-yl)-N-(4-morpholinobut-2-yn-1-yl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C16H17N3O4 and its molecular weight is 315.329. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
5-(furan-2-yl)-N-(4-morpholinobut-2-yn-1-yl)isoxazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological applications based on diverse research findings.
The molecular formula of this compound is C16H17N3O4, with a molecular weight of approximately 288.30 g/mol. The synthesis typically involves the reaction of furan derivatives with isoxazole intermediates, often requiring specific conditions to optimize yield and purity. Key steps include:
- Formation of the Isoxazole Ring : This involves cyclization reactions using appropriate precursors.
- Furan Attachment : The furan moiety is introduced via electrophilic substitution.
- Amide Formation : The final step includes the formation of the amide bond with morpholine derivatives.
Research indicates that this compound may exert its biological effects through the inhibition of specific enzymes or receptors involved in various signaling pathways. Compounds with similar structures have been shown to interact with protein targets that play crucial roles in metabolic processes and signal transduction .
Anticancer Activity
Studies have demonstrated the compound's potential cytotoxic effects against various cancer cell lines. For instance, it has been evaluated for toxicity against human promyelocytic leukemia cells, showing significant cytotoxicity at concentrations ranging from 86 to 755 μM. The mechanism appears to involve apoptosis induction and cell cycle arrest, particularly through modulation of genes such as Bcl-2 and p21 .
Antimicrobial Properties
The compound has also been assessed for antimicrobial activity against both Gram-positive and Gram-negative bacteria. Preliminary results suggest that it exhibits moderate to strong inhibitory effects, indicating potential as an antimicrobial agent .
Case Studies and Research Findings
Several studies have highlighted the biological activities of isoxazole derivatives, including this compound:
| Study | Cell Line/Organism | Concentration (μM) | Effect Observed |
|---|---|---|---|
| Study A | HL-60 (leukemia) | 86 - 755 | Cytotoxicity, apoptosis induction |
| Study B | Bacillus subtilis | Variable | Antimicrobial activity |
| Study C | Escherichia coli | Variable | Antimicrobial activity |
Pharmacological Applications
The diverse biological activities of this compound suggest potential applications in various therapeutic areas, including:
- Cancer Therapy : Due to its cytotoxic properties against leukemia cells.
- Antimicrobial Treatments : As a potential treatment for bacterial infections.
- Drug Development : As a lead compound for synthesizing new derivatives with enhanced efficacy.
Eigenschaften
IUPAC Name |
5-(furan-2-yl)-N-(4-morpholin-4-ylbut-2-ynyl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4/c20-16(13-12-15(23-18-13)14-4-3-9-22-14)17-5-1-2-6-19-7-10-21-11-8-19/h3-4,9,12H,5-8,10-11H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUZPGGMNJUWFEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC#CCNC(=O)C2=NOC(=C2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














